Cas no 159766-11-7 (3-(hydroxymethyl)cyclopentan-1-ol, Mixture of diastereomers)
3-(hydroxymethyl)cyclopentan-1-ol, Mixture of diastereomers Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentanemethanol, 3-hydroxy-
- 3-(hydroxymethyl)cyclopentan-1-ol
- 3-(hydroxymethyl)cyclopentan-1-ol, Mixture of diastereomers
- D76829
- 159766-11-7
- SY395501
- DB-117272
- 3-hydroxymethylcyclopentanol
- SCHEMBL760227
- (1R,3S)-3-(Hydroxymethyl)cyclopentanol
- 3-(Hydroxymethyl)cyclopental
- MFCD19441021
- CS-0108613
- DTXSID60554397
- cis-3-(Hydroxymethyl)cyclopentanol
- (1S,3R)-3-(Hydroxymethyl)cyclopentanol
- EN300-261609
- AKOS023611689
- (1R,3R)-3-(Hydroxymethyl)cyclopentan-1-ol
- trans-3-(hydroxymethyl)cyclopentanol
- Cyclopentanemethanol,3-hydroxy-,(1S,3S)-
- 2088917-25-1
- A897361
- (1R,3R)-3-(Hydroxymethyl)cyclopentanol
-
- MDL: MFCD19441021
- Inchi: 1S/C6H12O2/c7-4-5-1-2-6(8)3-5/h5-8H,1-4H2
- InChI Key: ZBAXTIFHKIGLEJ-UHFFFAOYSA-N
- SMILES: OC1CCC(CO)C1
Computed Properties
- Exact Mass: 116.08376
- Monoisotopic Mass: 116.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 72.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- PSA: 40.46
3-(hydroxymethyl)cyclopentan-1-ol, Mixture of diastereomers Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04957-5g |
3-(hydroxymethyl)cyclopentan-1-ol |
159766-11-7 | 95% | 5g |
$1700 | 2023-09-07 | |
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| Enamine | EN300-261609-5g |
3-(hydroxymethyl)cyclopentan-1-ol, Mixture of diastereomers |
159766-11-7 | 95% | 5g |
$2816.0 | 2023-09-14 | |
| Enamine | EN300-261609-10g |
3-(hydroxymethyl)cyclopentan-1-ol, Mixture of diastereomers |
159766-11-7 | 95% | 10g |
$4176.0 | 2023-09-14 | |
| Chemenu | CM390105-1g |
3-(hydroxymethyl)cyclopentanol |
159766-11-7 | 95%+ | 1g |
$2045 | 2023-01-19 | |
| Enamine | EN300-261609-0.05g |
3-(hydroxymethyl)cyclopentan-1-ol |
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$19.0 | 2024-06-18 | |
| Enamine | EN300-261609-0.1g |
3-(hydroxymethyl)cyclopentan-1-ol |
159766-11-7 | 95% | 0.1g |
$20.0 | 2024-06-18 | |
| Enamine | EN300-261609-0.25g |
3-(hydroxymethyl)cyclopentan-1-ol |
159766-11-7 | 95% | 0.25g |
$29.0 | 2024-06-18 | |
| Enamine | EN300-261609-0.5g |
3-(hydroxymethyl)cyclopentan-1-ol |
159766-11-7 | 95% | 0.5g |
$46.0 | 2024-06-18 | |
| Enamine | EN300-261609-1.0g |
3-(hydroxymethyl)cyclopentan-1-ol |
159766-11-7 | 95% | 1.0g |
$59.0 | 2024-06-18 |
3-(hydroxymethyl)cyclopentan-1-ol, Mixture of diastereomers Suppliers
3-(hydroxymethyl)cyclopentan-1-ol, Mixture of diastereomers Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 3-(hydroxymethyl)cyclopentan-1-ol, Mixture of diastereomers
Introduction to 3-(hydroxymethyl)cyclopentan-1-ol, Mixture of diastereomers (CAS No. 159766-11-7)
The compound 3-(hydroxymethyl)cyclopentan-1-ol, specifically the mixture of diastereomers, is a fascinating molecule with significant implications in the field of chemical and pharmaceutical research. With a CAS number of 159766-11-7, this mixture has garnered attention due to its unique structural properties and potential applications in various biochemical pathways.
Understanding the structure and behavior of this compound requires a deep dive into its molecular composition. The presence of multiple diastereomers in the mixture suggests complex stereochemical interactions, which can influence its reactivity and biological activity. This aspect makes it a valuable subject for researchers exploring stereochemistry and its role in drug design.
In recent years, advancements in spectroscopic techniques and computational methods have enabled scientists to gain unprecedented insights into the properties of such mixtures. For instance, nuclear magnetic resonance (NMR) spectroscopy has been instrumental in elucidating the stereochemical configuration of the diastereomers within the mixture. These techniques provide detailed information about the molecular environment, helping researchers predict and understand the compound's behavior in different contexts.
The pharmaceutical industry has shown particular interest in derivatives of 3-(hydroxymethyl)cyclopentan-1-ol. Its structural motif is reminiscent of natural products that exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and even anticancer properties. Researchers are exploring how modifications to this core structure can enhance or alter these activities, leading to novel therapeutic agents.
One area of active research is the synthesis of enantiomerically pure forms of this compound. The presence of diastereomers can complicate pharmacokinetic studies and drug development processes. By isolating and characterizing individual diastereomers, scientists can better understand their distinct properties and potential applications. This approach is particularly relevant in the development of chiral drugs, where the stereochemistry of a molecule can significantly impact its efficacy and safety.
The use of computational modeling has also been pivotal in studying 3-(hydroxymethyl)cyclopentan-1-ol. Molecular dynamics simulations, for example, allow researchers to visualize how the molecule interacts with biological targets at an atomic level. These simulations can predict binding affinities, metabolic pathways, and other critical parameters that are essential for drug design. By integrating experimental data with computational insights, researchers can accelerate the discovery process and develop more effective drugs.
In addition to its pharmaceutical applications, this compound has potential uses in materials science. The cyclopentanone backbone provides a versatile scaffold for creating polymers and other advanced materials with unique properties. Researchers are investigating how functional groups like the hydroxymethyl group can be used to tailor material characteristics for specific applications, such as biodegradable plastics or smart materials that respond to environmental stimuli.
The synthesis of 3-(hydroxymethyl)cyclopentan-1-ol, particularly as a mixture of diastereomers, presents both challenges and opportunities. Traditional synthetic routes often require complex multi-step processes and careful control over reaction conditions to achieve high yields and purity. However, recent advances in catalytic methods have made it possible to synthesize this compound more efficiently. For instance, transition metal-catalyzed reactions have enabled researchers to construct the cyclopentanone ring with greater precision and fewer byproducts.
The environmental impact of producing such compounds is also a consideration in modern research. Sustainable synthetic strategies are being developed to minimize waste and reduce energy consumption. Green chemistry principles are being applied to optimize synthetic routes, making processes more eco-friendly while maintaining high yields and purity standards.
In conclusion, 3-(hydroxymethyl)cyclopentan-1-ol, particularly as a mixture of diastereomers (CAS No. 159766-11-7), is a versatile compound with broad applications in pharmaceuticals and materials science. Its unique structural features and potential biological activities make it an attractive target for further research. As scientific understanding continues to evolve, new methodologies and technologies will undoubtedly unlock even more possibilities for this intriguing molecule.
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